(5Z)-5-[(4-aminophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PFM39 is a selective inhibitor of the MRE11 nucleic acid exonuclease and is an analog of Mirin . It is known for its ability to prolong mitosis and inhibit homologous recombination without significantly increasing non-homologous end joining . The compound has a molecular weight of 219.26 and a chemical formula of C10H9N3OS .
Preparation Methods
PFM39 can be synthesized through various chemical routes. One common method involves the reaction of 4-aminobenzaldehyde with thiosemicarbazide to form the intermediate, which is then cyclized to produce PFM39 . The reaction conditions typically involve heating and the use of solvents such as dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
PFM39 undergoes several types of chemical reactions:
Oxidation: PFM39 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: PFM39 can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions: Reagents such as oxidizing agents, reducing agents, and nucleophiles are commonly used in these reactions. Conditions may include varying temperatures, solvents like DMSO, and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
PFM39 has several scientific research applications:
Mechanism of Action
PFM39 exerts its effects by selectively inhibiting the exonuclease activity of MRE11 without affecting its endonuclease activity . This inhibition blocks the rotation of the phosphate backbone in double-stranded DNA, thereby impairing the repair of DNA double-strand breaks . The molecular targets of PFM39 include the MRE11-RAD50-NBS1 (MRN) complex, which plays a crucial role in detecting, signaling, and repairing DNA damage .
Comparison with Similar Compounds
PFM39 is unique in its selective inhibition of MRE11 exonuclease activity. Similar compounds include:
Mirin: An analog of PFM39, also inhibits MRE11 but with different selectivity and potency.
PFM01: Another analog with distinct inhibitory properties compared to PFM39.
AS1517499: A compound with similar inhibitory effects on DNA repair pathways.
PFM39 stands out due to its specific inhibition of exonuclease activity without affecting endonuclease activity, making it a valuable tool in DNA repair research .
Properties
Molecular Formula |
C10H9N3OS |
---|---|
Molecular Weight |
219.27 g/mol |
IUPAC Name |
(5Z)-5-[(4-aminophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H9N3OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-5H,11H2,(H2,12,13,14)/b8-5- |
InChI Key |
QXOIZYPBCJHYLN-YVMONPNESA-N |
SMILES |
O=C1N=C(N)S/C1=C\C2=CC=C(N)C=C2 |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=N)S2)N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=N)S2)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PFM39 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.